Didodecyl Sulfoxide

Beschreibung

Eigenschaften

IUPAC Name |

1-dodecylsulfinyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50OS/c1-3-5-7-9-11-13-15-17-19-21-23-26(25)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKDFFVFMXTDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176071 | |

| Record name | 1,1'-Sulphinylbisdodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168-96-9 | |

| Record name | Dodecyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Sulphinylbisdodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Sulphinylbisdodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-sulphinylbisdodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Didodecyl Sulfoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8U5EMC3SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Didodecyl Sulfoxide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of didodecyl sulfoxide, a long-chain dialkyl sulfoxide. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, purification, and detailed analytical characterization of this compound. We will delve into the prevalent synthetic methodologies, focusing on the selective oxidation of the corresponding sulfide. Furthermore, this guide will detail a suite of characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and thermal analysis. The causality behind experimental choices and the interpretation of analytical data will be emphasized to provide a holistic understanding of this molecule.

Introduction: The Significance of Didodecyl Sulfoxide

Long-chain dialkyl sulfoxides, such as didodecyl sulfoxide, represent a class of amphiphilic molecules with a highly polar sulfoxide head group and long, nonpolar alkyl chains. This unique structure imparts surfactant-like properties, making them valuable in a range of applications, including as non-ionic surfactants, phase-transfer catalysts, and ligands in coordination chemistry.[1] The lone pair of electrons on the sulfur atom and the polarity of the S=O bond contribute to their ability to coordinate with metal ions and participate in hydrogen bonding.[2] A thorough understanding of their synthesis and a precise characterization of their purity and structural integrity are paramount for their effective application in research and industry.

The primary route to synthesizing sulfoxides is through the oxidation of their corresponding sulfides.[3][4] The challenge in this transformation lies in achieving high selectivity for the sulfoxide without over-oxidation to the corresponding sulfone.[4] This guide will explore effective strategies to control this selectivity.

Synthesis of Didodecyl Sulfoxide

The most direct and widely employed method for the synthesis of didodecyl sulfoxide is the selective oxidation of didodecyl sulfide.[3][5] The judicious choice of an oxidizing agent and reaction conditions is critical to maximize the yield of the desired sulfoxide and minimize the formation of the sulfone byproduct.

Causality of Reagent and Condition Selection

Hydrogen peroxide (H₂O₂) is often the oxidant of choice due to its "green" nature, with water being the only byproduct.[4] However, the reaction of H₂O₂ with sulfides can be sluggish and may require a catalyst to proceed at a reasonable rate.[6] To avoid the use of potentially contaminating transition-metal catalysts, the oxidation can be effectively carried out in glacial acetic acid.[4] The acidic medium activates the hydrogen peroxide, enhancing its electrophilicity and promoting the oxidation of the electron-rich sulfur atom in the sulfide.

Careful control of the stoichiometry of the oxidizing agent is a crucial parameter to prevent over-oxidation.[3] A slight excess of the oxidant is typically used to ensure complete conversion of the starting sulfide, but a large excess should be avoided. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of the sulfone.[4]

Experimental Protocol: Oxidation of Didodecyl Sulfide

The following protocol outlines a general procedure for the synthesis of didodecyl sulfoxide.

Materials:

-

Didodecyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve didodecyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution at room temperature.[4]

-

Monitor the reaction progress by TLC until the starting sulfide is consumed.

-

Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude didodecyl sulfoxide.

Purification of Didodecyl Sulfoxide

Purification of the crude product is essential to remove any unreacted starting material, the sulfone byproduct, and other impurities.

-

Recrystallization: If the synthesized didodecyl sulfoxide is a solid at room temperature, recrystallization is a highly effective purification method.[7] The choice of solvent is critical and should be determined empirically to find a system where the sulfoxide has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel can be employed.[7] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the less polar sulfide first, followed by the more polar sulfoxide, and finally the most polar sulfone.

-

Solvent Extraction: This technique can be used to separate components with different solubilities in immiscible solvents.[7]

The workflow for the synthesis and purification of didodecyl sulfoxide can be visualized as follows:

Caption: Workflow for the synthesis and purification of didodecyl sulfoxide.

Characterization of Didodecyl Sulfoxide

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized didodecyl sulfoxide. The following techniques provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For didodecyl sulfoxide, both ¹H and ¹³C NMR are informative.

-

¹H NMR: The proton NMR spectrum of didodecyl sulfoxide is expected to show characteristic signals for the long alkyl chains. The protons on the carbon atoms alpha to the sulfoxide group will be deshielded and appear at a higher chemical shift (downfield) compared to the other methylene protons in the chain.[8] The integration of the signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms alpha to the sulfoxide group will be significantly deshielded due to the electron-withdrawing nature of the S=O bond.[9]

| Expected NMR Data for Didodecyl Sulfoxide |

| ¹H NMR (in CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~2.7 |

| ~1.8 |

| ~1.2-1.4 |

| ~0.9 |

| ¹³C NMR (in CDCl₃) |

| Chemical Shift (δ, ppm) |

| ~55 |

| ~32 |

| ~29 |

| ~23 |

| ~14 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of a sulfoxide is the strong absorption band corresponding to the S=O stretching vibration.[2][10] This band typically appears in the region of 1030-1070 cm⁻¹.[11] The absence of a strong absorption band for the starting sulfide (C-S stretch, typically weaker and at a lower frequency) and the sulfone (two S=O stretches) can confirm the successful and selective synthesis of the sulfoxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For didodecyl sulfoxide, techniques like electrospray ionization (ESI) can be used to determine the molecular weight.[12] The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.[12] The use of dimethyl sulfoxide (DMSO) as a solvent in ESI-MS can be advantageous for hydrophobic compounds.[13]

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the thermal properties of didodecyl sulfoxide.

-

DSC: This technique can be used to determine the melting point and any phase transitions of the compound.[14]

-

TGA: TGA measures the change in mass of a sample as a function of temperature. It can be used to assess the thermal stability of the sulfoxide and identify its decomposition temperature.[15] The thermolysis of sulfoxides is a known decomposition pathway.[14]

The relationship between these characterization techniques can be visualized as follows:

Caption: Key techniques for the characterization of didodecyl sulfoxide.

Conclusion

The synthesis of didodecyl sulfoxide via the selective oxidation of its corresponding sulfide is a well-established and efficient method. The success of this synthesis relies on the careful control of reaction parameters, particularly the choice of oxidant and stoichiometry, to prevent over-oxidation. A comprehensive suite of analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and thermal analysis, is crucial for the unambiguous confirmation of the product's identity, purity, and structural integrity. This guide provides the foundational knowledge and practical insights for researchers and scientists to confidently synthesize and characterize didodecyl sulfoxide for their specific applications.

References

- Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. (n.d.).

- Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry. (n.d.). PubMed.

- Force field development and simulations of senior dialkyl sulfoxides. (n.d.). RSC Publishing.

- DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. (n.d.). ResearchGate.

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

- The I.R. Spectra of Dimethyl Sulfoxide Adsorbed on Several Cation-Substituted Montmorillonites. (n.d.). Semantic Scholar.

- Dodecyl methyl sulfoxide 98 3079-30-9. (n.d.). Sigma-Aldrich.

- Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Thermal Decomposition of Lanthanide Complexes With Sulfoxid Ligand and Study of Volatile Products Liberated. (n.d.). Scribd.

- MOLECULAR RESEARCH. I. THE REACTIONS OF AROMATIC SULFIDES AND SULFOXIDES. II. THE THERMAL DISSOCIATION OF COORDINATION COMPOUNDS. III. A RESEARCH DISPLAY. (n.d.). DTIC.

- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PMC - NIH.

- A Force Field for Liquid Dimethyl Sulfoxide and Physical Properties of Liquid Dimethyl Sulfoxide Calculated Using Molecular Dynamics Simulation. (n.d.). Journal of the American Chemical Society.

- Deuterated DMSO. (n.d.). Wikipedia.

- Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal.

- 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (n.d.). PubMed.

- Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. (n.d.). ResearchGate.

- Dimethyl sulfoxide(67-68-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Dimethyl Sulfoxide. (n.d.). NIST WebBook.

- Dodecyl sulfide | C24H50S | CID 72875. (n.d.). PubChem - NIH.

- SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. (n.d.). AMyD.

- Dimethyl Sulfoxide. (n.d.). NIST WebBook.

- Dimethyl Sulfoxide. (n.d.). NIST WebBook.

- Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (n.d.). ACS Publications.

- Diethyl Sulfoxide as a Novel Neutral Ligand in the Platinum Complex Anion. (n.d.). arXiv.

- Dimethyl sulfoxide as a gas phase charge-reducing agent for the determination of PEGylated proteins' intact mass. (n.d.). PubMed.

- Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (n.d.). Journal of Synthetic Chemistry.

- THE PURIFICATION OF. (n.d.). Pure and Applied Chemistry.

- Sulfoxide synthesis by C-S coupling reaction or sulfinylation. (n.d.). Organic Chemistry Portal.

- Dimethyl sulfoxide. (n.d.). Wikipedia.

- It is worth adding DMSO to the mobile phase? (n.d.). University of Liverpool.

- Dmso. (n.d.). Scribd.

- Didodecyl 3 3 thiodipropionate DLTDP. (n.d.). mzCloud.

- Electrospray mass spectrometry of hydrophobic compounds using dimethyl sulfoxide and dimethylformamide as solvents. (n.d.). PubMed.

- Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (n.d.). MDPI.

- How to purify a sulfone and sulfide sulfoxide without a column? (n.d.). ResearchGate.

- DMSO, Dimethyl sulfoxide. (n.d.). Sigma-Aldrich.

- Synthesis of didodecyl disulfide. (n.d.). PrepChem.com.

- Dimethyl sulfoxide(67-68-5)IR1. (n.d.). ChemicalBook.

- US6020530A - Process for purification of dimethyl sulphoxide (DMSO). (n.d.). Google Patents.

- US6235198B1 - Process for purification of dimethyl sulphoxide (DMSO). (n.d.). Google Patents.

- METHOD FOR PURIFYING DIMETHYL SULFOXIDE. (n.d.). EPO.

- US6414193B1 - Process for producing dimethyl sulfoxide. (n.d.). Google Patents.

- DMSO, Dimethyl sulfoxide. (n.d.). Organic Chemistry Portal.

Sources

- 1. [2111.03292] Diethyl Sulfoxide as a Novel Neutral Ligand in the Platinum Complex Anion [arxiv.org]

- 2. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 6. jsynthchem.com [jsynthchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 10. [PDF] The I.R. Spectra of Dimethyl Sulfoxide Adsorbed on Several Cation-Substituted Montmorillonites | Semantic Scholar [semanticscholar.org]

- 11. scribd.com [scribd.com]

- 12. Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrospray mass spectrometry of hydrophobic compounds using dimethyl sulfoxide and dimethylformamide as solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

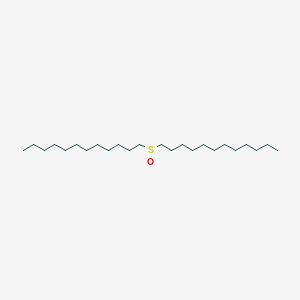

"CAS number and molecular structure of didodecyl sulfoxide"

An In-depth Technical Guide to Didodecyl Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of didodecyl sulfoxide, a symmetrical long-chain sulfoxide. While its shorter-chain analogue, dimethyl sulfoxide (DMSO), is extensively studied and utilized across various scientific disciplines, didodecyl sulfoxide presents unique physicochemical properties due to its significant hydrophobic character. This document details its molecular structure, CAS identification, key physical properties, and established synthesis methodologies. Furthermore, it explores its potential applications in research and development, particularly in areas where its surfactant-like properties can be leveraged, drawing parallels with the well-understood functions of other sulfoxides in fields like drug delivery and materials science. Analytical techniques for its characterization are also discussed, providing a foundational resource for professionals working with or considering this compound for novel applications.

Core Identification and Physicochemical Profile

Didodecyl sulfoxide, also known as 1,1'-sulfinylbisdodecane, is an organosulfur compound characterized by a central sulfoxide functional group flanked by two twelve-carbon alkyl chains (dodecyl groups). This structure imparts a pronounced nonpolar nature to the molecule, distinguishing it significantly from small, polar aprotic solvents like DMSO.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 2168-96-9 | [1] |

| Molecular Formula | C₂₄H₅₀OS | [1] |

| Molecular Weight | 386.72 g/mol | [1] |

| Melting Point | 91 °C | [1] |

| Appearance | Expected to be a waxy solid at room temperature | Inferred from melting point |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Inferred from structure |

Molecular Structure

The molecular geometry around the sulfur atom in didodecyl sulfoxide is trigonal pyramidal, consistent with other S(IV) compounds, featuring a nonbonded electron pair on the sulfur atom.[2] The two long dodecyl chains render the molecule highly lipophilic.

Caption: Molecular Structure of Didodecyl Sulfoxide.

Synthesis of Didodecyl Sulfoxide

The most common and direct method for synthesizing sulfoxides is through the controlled oxidation of the corresponding sulfide. This process involves a two-step approach: first, the synthesis of the sulfide precursor, followed by its oxidation to the sulfoxide.

Synthesis Workflow

The synthesis of didodecyl sulfoxide begins with its precursor, didodecyl sulfide (also known as dilauryl sulfide, CAS No. 2469-45-6).[3] This sulfide is then oxidized using a suitable agent to yield the final sulfoxide product.

Caption: General Synthesis Workflow for Didodecyl Sulfoxide.

Experimental Protocol: Oxidation of Didodecyl Sulfide

This protocol describes a general method for the oxidation of a dialkyl sulfide to a sulfoxide, which can be adapted for didodecyl sulfide. The choice of oxidant is critical to prevent over-oxidation to the sulfone. Hydrogen peroxide is a common and effective choice.[4]

Materials:

-

Didodecyl sulfide

-

Glacial acetic acid (solvent)

-

30% Hydrogen peroxide (H₂O₂) (oxidant)

-

Distilled water

-

Sodium bisulfite (for quenching)

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

-

Dissolution: Dissolve didodecyl sulfide in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be performed in a fume hood.

-

Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C.

-

Oxidant Addition: Add 30% hydrogen peroxide dropwise to the stirred solution. The molar ratio of sulfide to H₂O₂ should be approximately 1:1.1 to ensure complete conversion while minimizing sulfone formation. The temperature must be carefully maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for several hours, then let it slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath again and slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted hydrogen peroxide.

-

Extraction: Dilute the reaction mixture with a significant volume of cold distilled water. Extract the aqueous phase multiple times with dichloromethane.

-

Washing & Drying: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., acetone or ethanol) to yield pure didodecyl sulfoxide.

Applications in Research and Drug Development

While didodecyl sulfoxide itself is not as widely documented as DMSO, its chemical nature suggests several potential applications, primarily stemming from its amphiphilic character and the known properties of the sulfoxide group.

Context: The Role of Dimethyl Sulfoxide (DMSO)

To understand the potential of didodecyl sulfoxide, it is essential to consider the functions of DMSO. DMSO is a highly polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[2][5] In the pharmaceutical industry, it is widely used for:

-

Drug Discovery Screening: As a solvent for maintaining stock solutions of test compounds in high-throughput screening.[2]

-

Transdermal Drug Delivery: As a penetration enhancer that facilitates the transport of active pharmaceutical ingredients (APIs) across the skin.[6][7][8]

-

Cryopreservation: As a cryoprotectant that prevents the formation of ice crystals and protects cells during freezing.[5][9]

-

API Synthesis: As a solvent and sometimes as a mild oxidant in chemical reactions.[10][11]

Potential Applications of Didodecyl Sulfoxide

Given its structure, didodecyl sulfoxide is unlikely to function as a bulk solvent like DMSO. Instead, its applications would capitalize on its surfactant-like properties.

-

Surfactant and Emulsifier: With a polar sulfoxide head and two long nonpolar tails, it can act as a non-ionic surfactant to stabilize emulsions or as a dispersing agent in complex formulations.

-

Advanced Drug Delivery Systems: The sulfoxide moiety is known to interact with biological membranes.[12] Incorporating long-chain sulfoxides like didodecyl sulfoxide into nanocarriers, such as nanogels or lipid nanoparticles, could offer a novel strategy to enhance drug loading of lipophilic compounds and improve their penetration into tissues, emulating the properties of DMSO without using it as a free solvent.[12]

-

Phase-Transfer Catalysis: Its amphiphilic nature could enable it to act as a phase-transfer catalyst, transporting water-soluble reactants into an organic phase for reactions.

-

Material Science: It could be used as a specialty additive in polymers or as a component in the formulation of lubricants and coatings where surface activity is required.

Analytical Methodologies

The characterization and quantification of didodecyl sulfoxide require robust analytical techniques capable of handling a high-molecular-weight, non-volatile, and lipophilic compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for analyzing compounds like didodecyl sulfoxide. A reverse-phase method would be most appropriate.

Protocol Outline: HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 25 cm length, 4.6 mm internal diameter, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water would be effective. Given the compound's hydrophobicity, a high percentage of the organic solvent will be required.

-

Detection: Sulfoxides have a weak UV chromophore. Detection can be performed at a low wavelength, typically in the range of 195-210 nm.[13]

-

Sample Preparation: Samples should be dissolved in a strong organic solvent compatible with the mobile phase, such as acetonitrile or methanol.

Conclusion

Didodecyl sulfoxide is a specialty organosulfur compound whose properties are dominated by its long alkyl chains. While it does not share the broad solvent capabilities of its well-known analogue, DMSO, its unique identity as a high-molecular-weight, non-ionic surfactant provides a compelling basis for its use in specialized applications. For researchers in drug development and materials science, it represents a potentially valuable tool for formulating complex systems, enhancing the delivery of lipophilic molecules, and acting as a specialty chemical in synthesis. The protocols and data provided in this guide offer a foundational understanding for harnessing the potential of this unique molecule.

References

-

Simo, R., Grimalt, J. O., & Albaiges, J. (n.d.). Trace chromatographic analysis of dimethyl sulfoxide and related methylated sulfur compounds in natural waters. PubMed. Retrieved from [Link]

-

Van Berkel, G. J., Kertesz, V., & Koeplinger, K. A. (2005). Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

-

Defense Technical Information Center. (2019). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Ch. Retrieved from [Link]

-

Brayton, C. F. (2011). Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs. The Physician and Sportsmedicine. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dodecyl sulfide. PubChem Compound Database. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). A Method for the Quantitation of Trace Levels of Dimethyl Sulfoxide in Urine by High Performance Liquid Chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl sulfoxide. Retrieved from [Link]

-

gChem Global. (n.d.). Pharmaceuticals. Retrieved from [Link]

-

Chemietek. (n.d.). Applications of DMSO. Retrieved from [Link]

-

Laboratory Notes. (2025). Dimethyl Sulfoxide (DMSO) in Drug Delivery. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from [Link]

-

Klinger, D., et al. (2021). Sulfoxide-functionalized nanogels inspired by the skin penetration properties of DMSO. Biomaterials Science. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Dimethyl Sulfoxide: An Effective Penetration Enhancer for Topical Administration of NSAIDs. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of didodecyl disulfide. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing dimethyl sulfoxide.

-

Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

Sources

- 1. DI-N-DODECYL SULFOXIDE | 2168-96-9 [amp.chemicalbook.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Dodecyl sulfide | C24H50S | CID 72875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Dimethyl sulfoxide in chemical and medical industry_Chemicalbook [chemicalbook.com]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. Applications of DMSO [chemdiv.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. Dimethyl sulfoxide [organic-chemistry.org]

- 12. Sulfoxide-functionalized nanogels inspired by the skin penetration properties of DMSO - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 13. apps.dtic.mil [apps.dtic.mil]

The Enigmatic Solubility of Didodecyl Sulfoxide: A Technical Guide for Researchers

Abstract

Didodecyl sulfoxide, a molecule with significant potential in drug delivery and material science, presents a unique solubility profile governed by the interplay of its polar sulfoxide head and its long, nonpolar alkyl chains. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the factors influencing the solubility of didodecyl sulfoxide in organic solvents. In the absence of extensive published quantitative data, this document focuses on the foundational principles of solubility, proven experimental methodologies for its determination, and the contextual applications of sulfoxides in advanced scientific fields. We aim to equip researchers with the knowledge to confidently approach the formulation and application of didodecyl sulfoxide.

Introduction: The Dichotomous Nature of Didodecyl Sulfoxide

Didodecyl sulfoxide ((C₁₂H₂₅)₂SO) is an organosulfur compound characterized by a central sulfoxide group flanked by two twelve-carbon alkyl chains. This structure imparts an amphiphilic character to the molecule, with the sulfoxide group providing a polar, hydrophilic center and the long dodecyl chains contributing significant nonpolar, lipophilic character.[1] This duality is the cornerstone of its potential applications, particularly in areas requiring surface activity or the solubilization of disparate chemical entities.

The sulfoxide functional group is known for its high polarity and its ability to act as a hydrogen bond acceptor.[2] The most well-known sulfoxide, dimethyl sulfoxide (DMSO), is a powerful, polar aprotic solvent miscible with a wide range of both polar and nonpolar compounds.[3][4] However, the presence of the two long dodecyl chains in didodecyl sulfoxide dramatically alters its physical and solubility properties compared to DMSO. These lipophilic chains dominate the molecule's overall character, suggesting a greater affinity for nonpolar organic solvents.

Understanding the solubility of didodecyl sulfoxide is paramount for its practical application. In drug development, for instance, the choice of solvent is critical for formulation, purification, and the efficacy of transdermal delivery systems.[5][6] This guide will provide a framework for approaching the solubility of this intriguing molecule.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For didodecyl sulfoxide, its solubility in a given organic solvent will be determined by the balance of interactions between the solvent and the molecule's distinct regions:

-

Van der Waals forces: The long dodecyl chains will primarily interact with nonpolar solvents like hexane, toluene, and other hydrocarbons through London dispersion forces.

-

Dipole-dipole interactions: The polar sulfoxide group will have favorable interactions with polar solvents such as acetone, ethanol, and dichloromethane.

Given the significant lipophilic nature imparted by the two C12 chains, it is anticipated that didodecyl sulfoxide will exhibit greater solubility in nonpolar and weakly polar organic solvents. While specific quantitative data is scarce, one source indicates that di-n-dodecyl sulfoxide is soluble in dichloromethane.[8] This aligns with the expectation that a solvent with some polarity can interact with the sulfoxide head, while also being compatible with the long alkyl chains.

Conversely, its solubility in highly polar, protic solvents like water is expected to be very low, and it is likely immiscible with water, similar to other long-chain nonpolar compounds.[9]

A Practical Guide to Determining the Solubility of Didodecyl Sulfoxide

Given the limited availability of published quantitative solubility data for didodecyl sulfoxide, an empirical approach is essential for researchers. The following section outlines robust, step-by-step methodologies for determining the solubility of this compound in various organic solvents.

Qualitative Solubility Assessment: A Rapid Screening Method

A preliminary qualitative assessment can efficiently categorize the solubility of didodecyl sulfoxide across a range of solvents.

Experimental Protocol:

-

Preparation: Dispense approximately 10-20 mg of didodecyl sulfoxide into a series of labeled small test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different organic solvent (e.g., hexane, toluene, ethanol, acetone, dichloromethane, ethyl acetate).

-

Mixing: Agitate each test tube vigorously for 30-60 seconds at a consistent temperature (e.g., room temperature, 25°C).

-

Observation: Visually inspect each tube for the complete dissolution of the solid. The absence of any visible solid particles indicates that the compound is soluble at this concentration.

-

Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble."

This initial screening provides a rapid understanding of the compound's general solubility profile and helps in selecting solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of didodecyl sulfoxide to a known volume of the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the container in a constant temperature environment, such as a water bath or incubator, and agitate it for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Evaporate the solvent from the extracted sample under reduced pressure or a gentle stream of nitrogen.

-

Quantification: Accurately weigh the remaining solid residue of didodecyl sulfoxide.

-

Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

The following diagram illustrates the workflow for the quantitative shake-flask method:

The Influence of Temperature on Solubility

The solubility of a solid in a liquid is generally dependent on temperature. For most organic compounds, solubility increases with increasing temperature. To characterize this relationship for didodecyl sulfoxide, the quantitative shake-flask method can be repeated at several different temperatures. The resulting data can be plotted as solubility versus temperature to generate a solubility curve, which is invaluable for applications such as crystallization and formulation development.

Data Presentation: A Framework for Your Findings

| Organic Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (g/L) | Observations |

| Hexane | C₆H₁₄ | 0.1 | [Experimental Value] | [e.g., Readily soluble] |

| Toluene | C₇H₈ | 2.4 | [Experimental Value] | [e.g., Soluble with agitation] |

| Dichloromethane | CH₂Cl₂ | 3.1 | [Experimental Value] | [e.g., Very soluble] |

| Acetone | C₃H₆O | 5.1 | [Experimental Value] | [e.g., Partially soluble] |

| Ethanol | C₂H₅OH | 4.3 | [Experimental Value] | [e.g., Sparingly soluble] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | [Experimental Value] | [e.g., Soluble] |

| Dimethyl Sulfoxide | C₂H₆SO | 7.2 | [Experimental Value] | [e.g., Soluble] |

Applications and Future Directions

The unique amphiphilic nature of didodecyl sulfoxide suggests its utility in a variety of applications, mirroring the broader uses of sulfoxide-containing molecules.

-

Drug Delivery: The ability of the sulfoxide group to enhance penetration through biological membranes, a well-documented property of DMSO, makes didodecyl sulfoxide a candidate for use in transdermal drug delivery systems.[7][10] The long alkyl chains could further modulate its interaction with the lipid bilayers of the skin.

-

Material Science: As a surfactant, didodecyl sulfoxide could find applications in the formulation of emulsions, foams, and other colloidal systems. Its solubility in organic media is a key parameter for its use in non-aqueous formulations.

-

Organic Synthesis: While DMSO is a widely used solvent and reagent in organic synthesis, the properties of long-chain dialkyl sulfoxides are less explored.[11] Their solubility in nonpolar solvents could open up new reaction media for specific chemical transformations.

The following diagram illustrates the logical relationship between the molecular structure of didodecyl sulfoxide and its potential applications, emphasizing the central role of its solubility profile.

Conclusion

The solubility of didodecyl sulfoxide in organic solvents is a critical parameter that dictates its utility across various scientific disciplines. While a comprehensive database of its solubility is yet to be established, this guide provides a robust framework for researchers to determine this property through established experimental protocols. By understanding the interplay of its polar sulfoxide head and nonpolar alkyl tails, and by applying the methodologies outlined herein, scientists can effectively harness the potential of this promising molecule in their research and development endeavors.

References

-

Galen, a brand of Almac Group. DMSO in Pharmaceuticals: Enhancing Drug Delivery and Treatment. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Brayfield, A. Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs. National Institutes of Health. [Link]

-

Scribd. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

PubChem. Dimethyl Sulfoxide. [Link]

-

Spiess-Urania. dimethyl sulfoxides (DMSO). [Link]

-

Laboratory Notes. Dimethyl Sulfoxide (DMSO) in Drug Delivery. [Link]

-

Chaban, V. V. Force field development and simulations of senior dialkyl sulfoxides. Royal Society of Chemistry. [Link]

-

Figshare. A dataset capturing the solubility of chemical compounds in dimethyl sulfoxide (DMSO). [Link]

-

Gaylord Chemical. TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). [Link]

-

Wikipedia. Sulfoxide. [Link]

-

ResearchGate. Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by C-S coupling reaction or sulfinylation. [Link]

-

Scribd. Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. [Link]

-

Am Ende, D. J., et al. Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Transition State Geometry and Solvent Effects in the Enantioselective Oxidation of Sulfides to Chiral Sulfoxides by Oxaziridines. [Link]

-

Gaylord Chemical Company. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

-

Wang, Z., et al. Recent Advances in the Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry. Topics in Current Chemistry. [Link]

-

Tsuchihashi, G., et al. Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Bulletin of the Institute for Chemical Research, Kyoto University. [Link]

-

Soper, A. K. and Luzar, A. Investigations on the structure of dimethyl sulfoxide and acetone in aqueous solution. VCU Scholars Compass. [Link]

-

ResearchGate. Is DMSO miscible with toluene?. [Link]

-

Gao, M., et al. Synthesis and Properties of Sodium Dodecyl Sulfate-Derived Multifunctional Surfactants. Russian Journal of Physical Chemistry A. [Link]

-

gChem Global. DMSO Physical Properties. [Link]

-

ResearchGate. Calculated and experimental temperature dependence of DMSO- d 0 shear.... [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Scribd. Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. [Link]

-

gChem Global. Dimethyl Sulfoxide (DMSO). [Link]

Sources

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. spiess-chemicals.com [spiess-chemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DI-N-DODECYL SULFOXIDE | 2168-96-9 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Dimethyl sulfoxide in chemical and medical industry_Chemicalbook [chemicalbook.com]

- 11. Recent Advances in the Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Didodecyl Sulfoxide: A Novel Non-Ionic Surfactant for Advanced Drug Delivery

Abstract

The landscape of pharmaceutical formulations is in constant evolution, driven by the need for more efficacious and stable drug delivery systems. Non-ionic surfactants are pivotal in this arena, addressing challenges such as poor drug solubility and bioavailability.[1] This technical guide introduces didodecyl sulfoxide, a novel, symmetrical, long-chain dialkyl sulfoxide, as a prospective non-ionic surfactant. While direct empirical data on didodecyl sulfoxide is not extensively available in public literature, this guide constructs a comprehensive theoretical and practical framework for its synthesis, characterization, and application. By leveraging established principles of surfactant chemistry and drawing parallels with well-characterized analogous compounds, we present a compelling case for didodecyl sulfoxide as a valuable excipient for researchers, scientists, and drug development professionals. This document will delve into its predicted physicochemical properties, propose detailed protocols for its evaluation, and explore its potential to enhance drug delivery through mechanisms such as micellar encapsulation and permeation enhancement.

Table of Contents

-

Introduction: The Imperative for Novel Non-Ionic Surfactants

-

The Molecular Architecture of Didodecyl Sulfoxide

-

Synthesis and Purification of Didodecyl Sulfoxide: A Proposed Protocol

-

Physicochemical Characterization: Unveiling Surfactant Properties

-

Critical Micelle Concentration (CMC) Determination

-

Surface Tension Analysis

-

-

Applications in Drug Delivery: A Forward Look

-

Enhancing Solubility of Poorly Soluble Drugs

-

Potential as a Permeation Enhancer

-

-

Comparative Analysis and Toxicological Considerations

-

References

Introduction: The Imperative for Novel Non-Ionic Surfactants

The pharmaceutical industry continually seeks innovative excipients to overcome the challenges of formulating new chemical entities, a significant portion of which exhibit poor aqueous solubility. Non-ionic surfactants are indispensable tools in this context, employed to increase the solubility of hydrophobic drugs, stabilize emulsions, and improve the wetting of solid dosage forms.[1] Their uncharged nature makes them less susceptible to pH changes and ionic strength, and they generally exhibit lower toxicity compared to their ionic counterparts.[1]

Commonly used non-ionic surfactants include polysorbates and poloxamers.[2] However, the quest for novel surfactants with tailored properties, improved stability, and enhanced biocompatibility is perpetual. This guide focuses on the potential of didodecyl sulfoxide, a molecule with a polar sulfoxide head group and two twelve-carbon alkyl chains, as a next-generation non-ionic surfactant.

The Molecular Architecture of Didodecyl Sulfoxide

Didodecyl sulfoxide possesses a unique molecular structure that underpins its potential as a surfactant. The central sulfoxide group (>S=O) is a highly polar functional group, rendering it hydrophilic.[3] This is flanked by two dodecyl chains (C12H25), which are long, nonpolar, and thus hydrophobic. This distinct separation of hydrophilic and hydrophobic moieties within the same molecule is the hallmark of an amphiphile.

Caption: Molecular structure of didodecyl sulfoxide.

In aqueous solutions, it is hypothesized that didodecyl sulfoxide molecules will self-assemble into micelles above a certain concentration. In these aggregates, the hydrophobic dodecyl chains will form the core, creating a microenvironment suitable for encapsulating lipophilic drug molecules, while the polar sulfoxide head groups will be oriented towards the aqueous phase.

Caption: Diagram of a didodecyl sulfoxide micelle in an aqueous solution.

Synthesis and Purification of Didodecyl Sulfoxide: A Proposed Protocol

The synthesis of sulfoxides is commonly achieved through the oxidation of their corresponding sulfides.[3] A plausible and efficient route to synthesize didodecyl sulfoxide is the oxidation of didodecyl sulfide.

Experimental Protocol: Synthesis of Didodecyl Sulfoxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve didodecyl sulfide in a suitable solvent such as glacial acetic acid or acetone.

-

Oxidation: Cool the solution in an ice bath. Slowly add a controlled amount of an oxidizing agent, such as hydrogen peroxide (30% solution) or a peroxy acid (e.g., m-chloroperoxybenzoic acid), dropwise to the stirred solution. The stoichiometry should be carefully controlled to favor the formation of the sulfoxide over the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) to observe the consumption of the starting sulfide and the formation of the sulfoxide.

-

Workup: Once the reaction is complete, quench any excess oxidizing agent. This can be achieved by adding a reducing agent like sodium sulfite solution.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove acidic impurities and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Choice of Oxidizing Agent: Hydrogen peroxide is a clean and common oxidant. Peroxy acids are also highly effective for this transformation. The choice may depend on availability and desired reaction conditions.

-

Temperature Control: The oxidation of sulfides to sulfoxides is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and prevent over-oxidation to the corresponding sulfone.

-

Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving both the starting sulfide and the intermediate sulfoxide.

Physicochemical Characterization: Unveiling Surfactant Properties

To establish didodecyl sulfoxide as a viable non-ionic surfactant, its fundamental physicochemical properties must be determined. The most critical of these is the Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC) Determination

The CMC is the concentration at which surfactant monomers begin to form micelles in a solution.[4] Above the CMC, the physical properties of the solution, such as surface tension, conductivity, and light scattering, change abruptly.

Experimental Protocol: CMC Determination by Surface Tensiometry

-

Preparation of Stock Solution: Prepare a concentrated stock solution of didodecyl sulfoxide in ultrapure water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of didodecyl sulfoxide.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the didodecyl sulfoxide concentration. The point at which the surface tension plateaus or changes slope significantly corresponds to the CMC.

Caption: Workflow for CMC determination using surface tensiometry.

Surface Tension Analysis

The ability of a surfactant to reduce the surface tension of a liquid is a key measure of its surface activity.

Experimental Protocol: Surface Tension Measurement

This protocol is integrated with the CMC determination. The surface tension values obtained at different concentrations provide a profile of the surfactant's effectiveness in reducing the surface tension of water. The surface tension at the CMC (γCMC) is a particularly important parameter.

Applications in Drug Delivery: A Forward Look

The amphiphilic nature of didodecyl sulfoxide suggests its potential utility in various aspects of drug delivery.

Enhancing Solubility of Poorly Soluble Drugs

Many active pharmaceutical ingredients (APIs) are poorly soluble in water, which limits their bioavailability. Micelles formed by surfactants can encapsulate these hydrophobic drugs in their core, effectively increasing their solubility in aqueous media.[5]

Experimental Protocol: Solubility Enhancement Study

-

Prepare Surfactant Solutions: Prepare a series of aqueous solutions of didodecyl sulfoxide at concentrations above its predetermined CMC.

-

Drug Addition: Add an excess amount of the poorly soluble drug to each surfactant solution and to a control solution (water without surfactant).

-

Equilibration: Agitate the solutions for a set period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the solutions to remove the undissolved drug.

-

Quantification: Analyze the concentration of the dissolved drug in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Analysis: Compare the solubility of the drug in the surfactant solutions to its solubility in water to determine the extent of solubility enhancement.

Potential as a Permeation Enhancer

The structural similarity of the sulfoxide headgroup to dimethyl sulfoxide (DMSO), a known penetration enhancer, suggests that didodecyl sulfoxide may also possess the ability to facilitate the transport of drugs across biological membranes.[6]

Caption: Proposed mechanism for permeation enhancement by didodecyl sulfoxide.

Comparative Analysis and Toxicological Considerations

To fully appreciate the potential of didodecyl sulfoxide, its properties should be compared with those of established non-ionic surfactants.

Table 1: Predicted and Known Properties of Non-Ionic Surfactants

| Property | Didodecyl Sulfoxide (Predicted) | Polysorbate 80 (Tween® 80) | Poloxamer 188 (Pluronic® F68) |

| Structure | Symmetrical dialkyl sulfoxide | Polyoxyethylene sorbitan monooleate | Triblock copolymer (PEO-PPO-PEO) |

| Hydrophilic Moiety | Sulfoxide | Polyoxyethylene chains | Polyoxyethylene chains |

| Hydrophobic Moiety | Two C12 alkyl chains | Oleic acid chain | Polyoxypropylene chain |

| Predicted CMC | Low, due to long hydrophobic chains | ~0.012 mM | ~1.0 mM |

| HLB Value | To be determined (predicted to be low to moderate) | 15.0 | 29.0 |

Toxicological Considerations:

The toxicological profile of didodecyl sulfoxide is currently unknown. However, insights can be drawn from related compounds. Long-chain alkyl compounds are generally considered to have low acute toxicity. The sulfoxide group, as seen in DMSO, is also associated with low toxicity.[7] Nevertheless, comprehensive in vitro and in vivo toxicity studies would be essential before considering didodecyl sulfoxide for pharmaceutical applications. These studies should include cytotoxicity assays, skin and eye irritation tests, and systemic toxicity assessments.

Conclusion and Future Directions

Didodecyl sulfoxide represents a promising, yet underexplored, candidate as a novel non-ionic surfactant. Its unique symmetrical structure with a polar sulfoxide head group and two long hydrophobic tails suggests it could offer distinct advantages in drug formulation. The theoretical framework and proposed experimental protocols outlined in this guide provide a roadmap for its synthesis, characterization, and evaluation in drug delivery applications.

Future research should focus on the empirical validation of the predicted properties of didodecyl sulfoxide. Key areas of investigation include:

-

Optimization of Synthesis: Developing a scalable and efficient synthesis protocol.

-

Comprehensive Physicochemical Characterization: Determining the CMC, surface tension, and other relevant parameters under various conditions.

-

Formulation Studies: Investigating its effectiveness in solubilizing a range of poorly soluble drugs.

-

In-depth Toxicological Evaluation: Establishing a comprehensive safety profile.

The exploration of didodecyl sulfoxide could lead to the development of new and improved drug delivery systems, ultimately benefiting patients by enhancing the efficacy and safety of therapeutic treatments.

References

-

Ge, X., Wei, M., He, S., & Yuan, W. E. (2019). Advances of non-ionic surfactant vesicles (niosomes) and their application in drug delivery. Pharmaceutics, 11(2), 55. [Link]

-

Melero, C., et al. (2022). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Pharmaceuticals, 15(3), 334. [Link]

-

Al-Akayleh, F., et al. (2016). Non-ionic surfactants as novel intranasal absorption enhancers: in vitro and in vivo characterization. Drug Delivery, 23(7), 2272-2279. [Link]

-

Sharma, D., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. Vaccines, 10(4), 489. [Link]

-

ResearchGate. (n.d.). 17055 PDFs | Review articles in NONIONIC SURFACTANTS. Retrieved from [Link]

- Swarbrick, J. (2006). Pharmaceutical applications of non-ionic surfactants. In Encyclopedia of Pharmaceutical Technology (3rd ed.). Informa Healthcare.

-

ACS Omega. (2023). Novel Anionic–Nonionic Surfactant Based on Water–Solid Interfacial Wettability Control for Residual Oil Development. [Link]

-

Pal, N., & Singh, S. (2016). Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs). RSC Advances, 6(83), 79435-79446. [Link]

-

ACS Omega. (2023). Novel Anionic–Nonionic Surfactant Based on Water–Solid Interfacial Wettability Control for Residual Oil Development. [Link]

-

Khan, A. B., et al. (2020). Mixed Micellization and Spectroscopic Studies of Anti-Allergic Drug and Non-Ionic Surfactant in the Presence of Ionic Liquid. Molecules, 25(23), 5727. [Link]

-

Journal of Materials and Environmental Science. (2017). Surface and thermodynamic study of micellization of non ionic surfactant/diblock copolymer system as revealed by surface tension. [Link]

-

Soft Matter. (2021). Synergistic effects between a non-ionic and an anionic surfactant on the micellization process and the adsorption at liquid/air surfaces. [Link]

-

ResearchGate. (n.d.). Synthesis of complex alkyl sulfoxides and their use as radical.... Retrieved from [Link]

-

ResearchGate. (n.d.). Micelle formation of nonionic surfactants in a room temperature ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate: Surfactant chain length dependence of the critical micelle concentration. Retrieved from [Link]

-

Li, Y., et al. (2023). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Nature Communications, 14(1), 1-10. [Link]

-

ACS Publications. (2016). One-Pot Sulfoxide Synthesis Exploiting a Sulfinyl-Dication Equivalent Generated from a DABSO/Trimethylsilyl Chloride Sequence. [Link]

-

Scholars Research Library. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. [Link]

-

PubMed. (2015). One-Pot Parallel Synthesis of Alkyl Sulfides, Sulfoxides, and Sulfones. [Link]

-

Wikipedia. (n.d.). Sodium dodecyl sulfate. Retrieved from [Link]

-

ResearchGate. (n.d.). Sodium dodecyl sulphate (a common anionic surfactant). Retrieved from [Link]

-

Tsoutsoulopoulos, A., et al. (2020). Comparison of the Toxicity of Sulfur Mustard and Its Oxidation Products in Vitro. Toxicology Letters, 322, 10-15. [Link]

-

MDPI. (2021). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. [Link]

-

Ataman Kimya. (n.d.). SODIUM DODECYL SULFATE (SDS). Retrieved from [Link]

- Google Patents. (n.d.). CN103787933A - Preparation method of dimethyl sulfoxide.

-

Chaban, V. V. (2016). Force field development and simulations of senior dialkyl sulfoxides. Physical Chemistry Chemical Physics, 18(15), 10507-10515. [Link]

-

Sciencemadness.org. (n.d.). The Dimethyl Sulfoxide (DMSO) Anion — Dimsyl Ion. Retrieved from [Link]

-

ResearchGate. (n.d.). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]

-

LOOK. (2025). Various Applications of Sodium Dodecyl Sulfate. [Link]

-

ResearchGate. (2020). Synthesis and Properties of Sodium Dodecyl Sulfate-Derived Multifunctional Surfactants. [Link]

-

ACS Publications. (2022). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. [Link]

-

PrepChem.com. (n.d.). Synthesis of didodecyl disulfide. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2022). A two-site reactive platform in the synthesis of amino-functionalized amphiphilic molecules via sulfenic acids. [Link]

-

ResearchGate. (n.d.). The Interaction of Alkylglycosides with Other Surfactants. Retrieved from [Link]

-

PubMed. (2016). Force field development and simulations of senior dialkyl sulfoxides. [Link]

-

PubMed. (2007). Synthesis and properties of amphiphilic star polysulfides. [Link]

-

Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). dimethyl sulfoxide preparation. [Link]

-

PubMed. (2016). C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. [Link]

-

PubMed. (2008). Surface properties of a series of amphiphilic dendrimers with short hydrophobic chains. [Link]

-

PubMed. (1998). Amphiphilic properties of polysaccharides: dextrin chains as example. [Link]

-

ACS Publications. (2023). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfoxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comparison of the toxicity of sulfur mustard and its oxidation products in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amphiphilic Nature of Didodecyl Sulfoxide: A Technical Guide to its Surface Activity in Aqueous Solutions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the surface-active properties of didodecyl sulfoxide in aqueous environments. While specific experimental data for didodecyl sulfoxide is not extensively available in public literature, this document synthesizes the fundamental principles of surfactant chemistry, drawing parallels with structurally related long-chain sulfoxide and other nonionic surfactants to project its behavior. We will explore the molecular architecture of didodecyl sulfoxide, delve into the thermodynamic drivers of its adsorption at interfaces and self-assembly into micelles, and outline the established experimental protocols for characterizing such phenomena. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, enabling a predictive understanding of didodecyl sulfoxide's potential applications.

Introduction: The Unique Position of Dialkyl Sulfoxides in Surfactant Science

Surfactants, or surface-active agents, are amphiphilic molecules that possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) moieties. This dual nature drives them to accumulate at interfaces, such as the air-water or oil-water interface, where they reduce surface or interfacial tension.[1][2] This fundamental property underpins their widespread use in detergents, emulsifiers, foaming agents, and, critically, in pharmaceutical formulations to enhance drug solubility and delivery.

Didodecyl sulfoxide, with its two twelve-carbon alkyl chains attached to a polar sulfoxide group, represents a unique class of nonionic surfactant. Unlike more common ionic surfactants such as sodium dodecyl sulfate (SDS), the sulfoxide headgroup is polar but uncharged. This lack of a net charge imparts distinct properties, including reduced sensitivity to electrolyte concentration and pH, making it an attractive candidate for formulations where stability under varying ionic conditions is paramount. The sulfoxide group itself is a strong hydrogen bond acceptor, ensuring significant interaction with water molecules and providing the requisite hydrophilicity.

This guide will first elucidate the synthesis and molecular structure of didodecyl sulfoxide. Subsequently, it will detail the theoretical underpinnings of its surface activity, including adsorption at the air-water interface and the thermodynamics of micellization. Finally, a practical overview of the key experimental techniques for characterizing these properties will be presented, providing a robust framework for the empirical investigation of this promising surfactant.

Molecular Architecture and Synthesis

The defining feature of didodecyl sulfoxide is its molecular structure, consisting of a polar sulfoxide headgroup (S=O) flanked by two long, nonpolar dodecyl (C12H25) chains. This symmetrical design influences its packing at interfaces and its aggregation behavior in solution.

Synthesis of Dialkyl Sulfoxides

The synthesis of dialkyl sulfoxides can be achieved through several established chemical routes. A common and effective method is the oxidation of the corresponding dialkyl sulfide.

General Reaction Scheme:

(C12H25)2S + [O] → (C12H25)2S=O

-

Starting Material: Didodecyl sulfide

-

Oxidizing Agent: A controlled oxidizing agent is crucial to prevent over-oxidation to the sulfone. Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), or sodium periodate. The choice of oxidant and reaction conditions (temperature, solvent) allows for selectivity towards the sulfoxide.[3]

A variety of methods for sulfoxide synthesis have been developed, including one-pot processes that can be advantageous for efficiency and yield.[4][5]

Adsorption at the Air-Water Interface

When introduced into an aqueous solution at low concentrations, didodecyl sulfoxide molecules will preferentially migrate to the air-water interface. This process is driven by the hydrophobic effect: the system's overall entropy increases as the hydrophobic alkyl chains are removed from the structured water environment and extended into the air.[6]

This adsorption disrupts the cohesive hydrogen-bonding network of water molecules at the surface, leading to a decrease in surface tension. The relationship between the surfactant concentration and surface tension is a key characteristic of its surface activity.

Surface Tension Isotherms

A plot of surface tension versus the logarithm of the surfactant concentration at a constant temperature is known as a surface tension isotherm. Initially, as the concentration of didodecyl sulfoxide increases, the surface tension of the solution decreases significantly. This is due to the increasing population of surfactant molecules at the interface. Eventually, the interface becomes saturated with a monolayer of didodecyl sulfoxide, and further increases in concentration result in little to no change in surface tension. The concentration at which this plateau is reached is the Critical Micelle Concentration (CMC).[7]

Self-Assembly in Aqueous Solution: Micellization

Once the air-water interface is saturated, any additional didodecyl sulfoxide molecules added to the solution will self-assemble into organized aggregates known as micelles.[8][9] This is a thermodynamically favorable process also driven by the hydrophobic effect.

In a micelle, the hydrophobic dodecyl chains form a liquid-like core, effectively shielded from the aqueous environment. The polar sulfoxide headgroups are oriented outwards, forming a hydrophilic shell that interacts with the surrounding water molecules.

The Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and represents the concentration at which micelle formation begins.[7] It is a narrow concentration range characterized by abrupt changes in various physicochemical properties of the solution, including surface tension, conductivity (for ionic surfactants), and turbidity.[10][11] For nonionic surfactants like didodecyl sulfoxide, the CMC is primarily influenced by the length of the hydrophobic chains and the nature of the hydrophilic headgroup. Longer alkyl chains generally lead to a lower CMC due to a stronger hydrophobic driving force for aggregation.

Thermodynamics of Micellization

The process of micellization can be described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.[12]

The Gibbs free energy of micellization is typically negative, indicating a spontaneous process.[11] It can be calculated from the CMC using the following equation for nonionic surfactants:

ΔG°mic = RT ln(XCMC)

Where:

-

R is the ideal gas constant

-

T is the absolute temperature

-

XCMC is the CMC expressed as a mole fraction

The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC, and the entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation. For many surfactants, the micellization process is entropy-driven, a hallmark of the hydrophobic effect.[6]

Experimental Characterization of Surface Activity

A suite of analytical techniques is employed to quantify the surface-active properties of surfactants like didodecyl sulfoxide.

Tensiometry: Measuring Surface Tension and Determining CMC

Tensiometry is the primary method for measuring the surface tension of a liquid and is a robust technique for determining the CMC of both ionic and nonionic surfactants.[13]

Experimental Protocol: Pendant Drop Tensiometry

-

Solution Preparation: A series of aqueous solutions of didodecyl sulfoxide with varying concentrations are prepared.

-

Instrument Setup: A pendant drop tensiometer is used. This instrument forms a drop of the solution at the tip of a needle and analyzes its shape.

-

Measurement: The shape of the pendant drop is determined by the balance between surface tension and gravity. The instrument's software analyzes the drop profile to calculate the surface tension.

-

Data Analysis: The surface tension is measured for each concentration. A plot of surface tension versus the logarithm of the concentration is generated. The CMC is determined from the inflection point of this plot, where the surface tension plateaus.

Logical Flow of Tensiometry for CMC Determination

Caption: Workflow for CMC determination using pendant drop tensiometry.

Dynamic Light Scattering (DLS): Characterizing Micelle Size

Dynamic Light Scattering is a non-invasive technique used to measure the size of particles in a solution, making it ideal for characterizing surfactant micelles.[6]

Experimental Protocol: Micelle Size Analysis with DLS

-

Sample Preparation: An aqueous solution of didodecyl sulfoxide is prepared at a concentration significantly above its CMC to ensure the presence of micelles. The solution should be filtered to remove any dust or other particulates.

-

Instrument Setup: A DLS instrument is used, which directs a laser beam through the sample.

-

Measurement: The instrument measures the time-dependent fluctuations in the intensity of light scattered by the micelles, which are undergoing Brownian motion.

-

Data Analysis: The fluctuations in scattered light intensity are related to the diffusion coefficient of the micelles. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the micelles.

Conceptual Diagram of DLS for Micelle Sizing

Caption: Conceptual overview of micelle size determination using DLS.

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Micellization

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment.[14]

Experimental Protocol: Thermodynamic Analysis with ITC

-

Sample Preparation: A solution of didodecyl sulfoxide at a concentration well above its CMC is prepared in a syringe. The calorimetric cell is filled with the same buffer or water used to prepare the surfactant solution.

-

Instrument Setup: An ITC instrument is equilibrated at the desired temperature.

-

Measurement: The surfactant solution is titrated in small aliquots into the cell. The instrument measures the heat released or absorbed upon each injection as the micelles are diluted.

-

Data Analysis: The resulting thermogram shows peaks corresponding to the heat of demicellization. The data is fitted to a micellization model to determine the CMC and the enthalpy of micellization (ΔHmic). From these values, the Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can be calculated.

Projected Physicochemical Properties and Data